molecular formula C13H8Cl2O2 B6363780 2-(2,3-Dichlorophenyl)benzoic acid CAS No. 1181385-35-2

2-(2,3-Dichlorophenyl)benzoic acid

Cat. No.: B6363780
CAS No.: 1181385-35-2
M. Wt: 267.10 g/mol
InChI Key: AJDUQYMNROOPMR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)benzoic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .

Another method involves the direct chlorination of benzoic acid derivatives. This process requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to achieve selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially or fully dechlorinated benzoic acid derivatives .

Scientific Research Applications

2-(2,3-Dichlorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid

Uniqueness

2-(2,3-Dichlorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dichlorobenzoic acids, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUQYMNROOPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680734
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181385-35-2
Record name 2',3'-Dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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